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Compound of Interest

Compound Name: 1-Naphthalenemethanol

Cat. No.: B1198782

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectral data for 1-
naphthalenemethanol, a key aromatic alcohol utilized in various research and development
applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, complete with experimental protocols and data
interpretation, to support its identification, characterization, and application in scientific
endeavors.

Physicochemical Properties of 1-
Naphthalenemethanol

Property Value

CAS Number 4780-79-4

Molecular Formula C11H100

Molecular Weight 158.20 g/mol

Appearance White to off-white solid

Solubility Soluble in organic solvents such as ethanol and

ether; sparingly soluble in water.
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Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS spectra of 1-

naphthalenemethanol, with quantitative data summarized in structured tables for ease of

comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the *H and 3C NMR spectral data for 1-naphthalenemethanol.

H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
8.02 d 1H H-8
7.83 d 1H H-5
7.75 d 1H H-4
7.49 m 2H H-2, H-6
7.41 t 1H H-3
7.38 t 1H H-7
5.00 S 2H -CH2-
2.31 S 1H -OH

13C NMR Spectral Data

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b1198782?utm_src=pdf-body
https://www.benchchem.com/product/b1198782?utm_src=pdf-body
https://www.benchchem.com/product/b1198782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assignment
138.1 C-1
133.8 C-8a
131.2 C-4a
128.7 C-8
128.6 C-5
126.3 C-6
125.9 C-7
125.4 C-3
125.2 C-4
123.6 C-2
65.1 -CHa-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of 1-
naphthalenemethanol exhibits characteristic absorption bands corresponding to its functional
groups.
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Wavenumber (cm~?)

Intensity

Assignment

3300-3500 Strong, Broad O-H stretch (alcohol)
3050-3080 Medium C-H stretch (aromatic)
2850-2950 Medium C-H stretch (aliphatic -CHz-)
1590-1610 Medium C=C stretch (aromatic ring)
1390-1410 Medium C=C stretch (aromatic ring)
1000-1100 Strong C-O stretch (primary alcohol)
170810 Strong C-H bend (out-of-plane,

aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (El) mass spectrum of 1-naphthalenemethanol is

presented below.

m/z Relative Intensity (%) Assignment

158 57.7 [M]* (Molecular ion)

157 13.8 [M-H]*

129 100.0 [M-CHOJ*

128 35.4 [M-CH20]*

127 23.4 [C10H7]* (Naphthyl cation)
115 11.8 [CoH7]*

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure

reproducibility.

© 2025 BenchChem. All rights reserved.

4/7

Tech Support


https://www.benchchem.com/product/b1198782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy

e Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Approximately 10-20 mg of 1-naphthalenemethanol was dissolved in
0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard.

e 1H NMR Acquisition: Standard proton NMR spectra were acquired using a single-pulse
experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1
second, 16 scans, and a pulse width of 30 degrees.

e 13C NMR Acquisition: Proton-decoupled 13C NMR spectra were acquired. Key parameters
included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and approximately
1024 scans.

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for *H NMR and
the CDCIs solvent peak at 77.16 ppm for 133C NMR.

IR Spectroscopy

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: A thin film of the solid sample was prepared on a potassium bromide
(KBr) salt plate. A small amount of 1-naphthalenemethanol was dissolved in a volatile
organic solvent (e.g., dichloromethane). A few drops of the solution were applied to the
surface of a KBr plate, and the solvent was allowed to evaporate, leaving a thin, even film of
the compound.

o Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm~! with a
resolution of 4 cm~1. A background spectrum of the clean KBr plate was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry

 Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
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o Sample Introduction: The sample was introduced directly into the ion source via a solid
probe.

« lonization: Electron ionization was performed at a standard electron energy of 70 eV.

e Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-
400 amu.

o Data Acquisition: Data was collected and processed using the instrument's software to
generate a mass spectrum showing the relative abundance of different fragment ions.

Workflow Visualization

The logical workflow for the comprehensive spectral analysis of 1-naphthalenemethanol is
depicted in the following diagram.

« To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of 1-
Naphthalenemethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198782#spectral-data-of-1-naphthalenemethanol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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